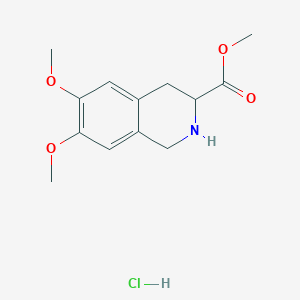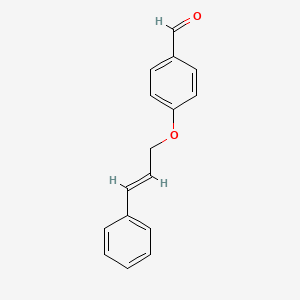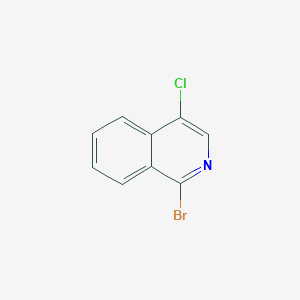
1-Bromo-4-chloroisoquinoline
Descripción general
Descripción
1-Bromo-4-chloroisoquinoline (BCIQ) is an organobromine compound with a broad range of applications in scientific research. It is a colorless solid that can be synthesized from a variety of starting materials, including bromine, chlorine, and isoquinoline. BCIQ has been used in a variety of biochemical and physiological studies, as well as in laboratory experiments, due to its unique properties.
Aplicaciones Científicas De Investigación
Synthesis and Medicinal Chemistry Applications
Efficient Catalysis and Novel Synthesis Pathways : The use of Bronsted acidic ionic liquids, alongside catalytic amounts of chlorotrimethylsilane, presents an effective method for the one-pot synthesis of 3,4-dihydropyrimidin-2(1H)-ones and hydroquinazoline-2,5-diones, showcasing the potential of 1-Bromo-4-chloroisoquinoline derivatives in catalysis and organic synthesis (Kefayati, Asghari, & Khanjanian, 2012).
Antitumor Alkaloid Analog Synthesis : The development of 3-bromomethyl-2-chloro-4-fluoromethylquinolines as analogs of the antitumor alkaloid luotonin A illustrates the application of 1-Bromo-4-chloroisoquinoline derivatives in the synthesis of compounds with significant antitumor activity, including the ability to induce apoptosis in cultured tumor cells and inhibit DNA-topoisomerase I (Golubev et al., 2010).
Quinoline Derivatives Synthesis : The synthesis of quinoline derivatives, including the selective bromination of tetrahydroquinoline, demonstrates the compound's role in producing pharmacologically relevant structures, emphasizing its importance in drug discovery and development (Şahin et al., 2008).
Bromonium Ylide Formation : Research into the synthesis of 4-bromo-1,2-dihydroisoquinolines through intramolecular reactions highlights innovative approaches to generating bromonium ylides, a crucial intermediate in various organic synthesis processes (He et al., 2016).
Mecanismo De Acción
Target of Action
It is known that isoquinoline derivatives, such as chloroquine, have been used to treat conditions like malaria, hiv, systemic lupus erythematosus, and rheumatoid arthritis . Therefore, it can be inferred that 1-Bromo-4-chloroisoquinoline might interact with similar targets.
Mode of Action
Chloroquine, a related compound, inhibits the action of heme polymerase in malarial trophozoites, preventing the conversion of heme to hemazoin . This causes the accumulation of toxic heme, leading to the death of the parasite
Biochemical Pathways
Isoquinoline derivatives are known to influence various biochemical pathways . For instance, chloroquine affects the heme to hemazoin conversion pathway in malarial parasites
Pharmacokinetics
It is known that the compound is a solid at room temperature and should be stored in an inert atmosphere at 2-8°c . This suggests that the compound’s stability and bioavailability could be influenced by temperature and atmospheric conditions.
Result of Action
Based on the known effects of similar compounds, it can be inferred that the compound might cause cellular changes leading to the death of certain parasites, such as those causing malaria
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 1-Bromo-4-chloroisoquinoline. For instance, the compound’s stability and bioavailability could be influenced by temperature and atmospheric conditions . Additionally, certain boron reagents used in Suzuki–Miyaura coupling, a reaction that might be relevant to the synthesis or action of 1-Bromo-4-chloroisoquinoline, are known to be sensitive to air and aerobic moisture .
Propiedades
IUPAC Name |
1-bromo-4-chloroisoquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrClN/c10-9-7-4-2-1-3-6(7)8(11)5-12-9/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWURDEVVUPUUPU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN=C2Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50590582 | |
| Record name | 1-Bromo-4-chloroisoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50590582 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.50 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromo-4-chloroisoquinoline | |
CAS RN |
925890-48-8 | |
| Record name | 1-Bromo-4-chloroisoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50590582 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




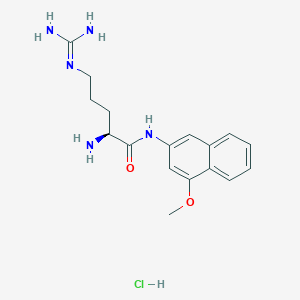

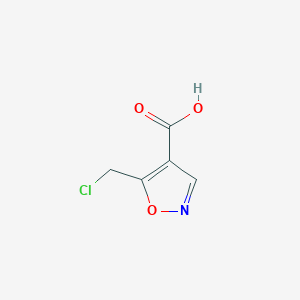


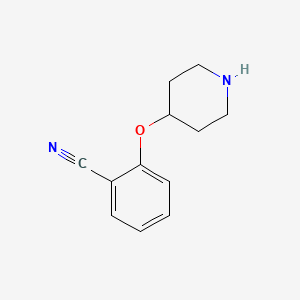
![2-[(1-Methylpiperidin-4-yl)oxy]aniline](/img/structure/B1602576.png)
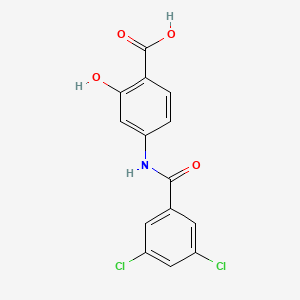
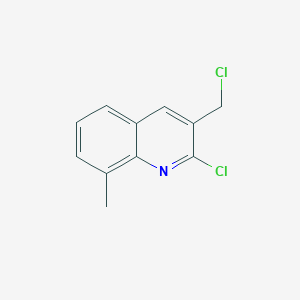

![N-[(3-methoxyphenyl)methyl]propan-2-amine](/img/structure/B1602581.png)
